1-Chlor-2,3,4,6-Tetrafluorbenzol
Übersicht
Beschreibung
1-Chloro-2,3,4,6-tetrafluorobenzene is an aromatic compound with the molecular formula C6HClF4. It is characterized by the presence of one chlorine atom and four fluorine atoms attached to a benzene ring. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2,3,4,6-tetrafluorobenzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
Target of Action
1-Chloro-2,3,4,6-tetrafluorobenzene is a synthetic compound that primarily targets organic molecules in chemical reactions. It is often used as a reagent in the synthesis of various organic compounds .
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the compound, acting as an electrophile, forms a sigma-bond with the target molecule, generating a positively charged intermediate. This intermediate then undergoes a deprotonation step, yielding a substituted product .
Biochemical Pathways
The specific biochemical pathways affected by 1-Chloro-2,3,4,6-tetrafluorobenzene depend on the nature of the target molecule. The compound’s primary role is in the synthesis of other organic compounds, where it can introduce fluorine atoms into the target molecule .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-2,3,4,6-tetrafluorobenzene can be synthesized through several methods. One common approach involves the fluorination of chlorobenzene derivatives. For instance, the reaction of chloropentafluorobenzene with suitable fluorinating agents can yield 1-Chloro-2,3,4,6-tetrafluorobenzene . The reaction typically requires controlled conditions, such as an inert atmosphere and specific temperature ranges, to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of 1-Chloro-2,3,4,6-tetrafluorobenzene often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2,3,4,6-tetrafluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form tetrafluorobenzene derivatives.
Oxidation Reactions: Oxidation can lead to the formation of fluorinated benzoic acids or other oxidized products.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or amines in polar solvents.
Reduction: Catalysts such as palladium on carbon with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Fluorinated phenols or amines.
Reduction: Tetrafluorobenzene.
Oxidation: Fluorinated benzoic acids.
Vergleich Mit ähnlichen Verbindungen
- 1-Chloro-2,3,5,6-tetrafluorobenzene
- 2-Chlorobenzotrifluoride
- 4-Chlorobenzotrifluoride
Comparison: 1-Chloro-2,3,4,6-tetrafluorobenzene is unique due to the specific positioning of its chlorine and fluorine atoms, which influences its reactivity and chemical behavior. Compared to its isomers and other fluorinated benzene derivatives, it offers distinct advantages in certain synthetic applications and industrial processes .
Eigenschaften
IUPAC Name |
2-chloro-1,3,4,5-tetrafluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HClF4/c7-4-2(8)1-3(9)5(10)6(4)11/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQUXWFTGJNHDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HClF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477240 | |
Record name | 1-Chloro-2,3,4,6-tetrafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70477240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5172-06-5 | |
Record name | 1-Chloro-2,3,4,6-tetrafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70477240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.